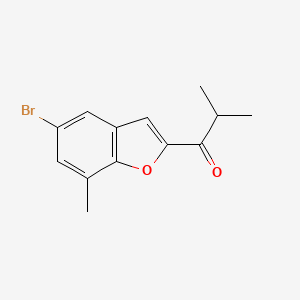
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one
Vue d'ensemble
Description
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one, also known as BMBF, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the benzofuran family of compounds and is known for its wide range of properties and applications. BMBF has been used for a variety of purposes, including as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in organic reaction. In addition, BMBF has been used to study the mechanism of action of various biochemical and physiological processes.
Applications De Recherche Scientifique
Natural Source, Bioactivity, and Synthesis of Benzofuran Derivatives
Benzofuran compounds are ubiquitous in nature and exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have attracted attention from chemical and pharmaceutical researchers worldwide due to their potential as natural drug lead compounds. For example, novel macrocyclic benzofuran compounds showing anti-hepatitis C virus activity are expected to be effective therapeutic drugs for hepatitis C disease. Recent studies have developed novel methods for constructing benzofuran rings, offering an excellent approach for synthesizing difficult-to-prepare polycyclic benzofuran compounds. These advancements highlight benzofuran's significance in drug discovery and development (Miao et al., 2019).
Benzofuran as a Promising Scaffold for Antimicrobial Agents
The resistance to antibiotics is a major global challenge, necessitating the development of new therapeutic agents. Benzofuran and its derivatives have emerged as suitable structures for this purpose, existing widely in natural products and synthetic compounds with a broad spectrum of biological and pharmacological applications. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases like cancer or psoriasis. The structural uniqueness and the wide array of biological activities make benzofuran a privileged structure in drug discovery, particularly in searching for efficient antimicrobial candidates. This role is crucial in addressing the urgent need for new antimicrobial substances to treat communicable diseases and counteract the evolution of antimicrobial resistance (Hiremathad et al., 2015).
Bioactive Benzofuran Derivatives
Benzofuran derivatives constitute a significant group of biologically active heterocycles. Their broad spectrum of pharmacological activity indicates their interest in medicinal chemistry. The structure-activity relationships of benzofurans have been a focal point, leading to the discovery of several lead molecules for various disease conditions. The rapid development of benzofuran derivatives in medicinal research underscores their potential for therapeutic applications (Khanam & Shamsuzzaman, 2015).
Propriétés
IUPAC Name |
1-(5-bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTWBRCDCLZAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2)C(=O)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192767 | |
| Record name | 1-Propanone, 1-(5-bromo-7-methyl-2-benzofuranyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one | |
CAS RN |
1432681-76-9 | |
| Record name | 1-Propanone, 1-(5-bromo-7-methyl-2-benzofuranyl)-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(5-bromo-7-methyl-2-benzofuranyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)
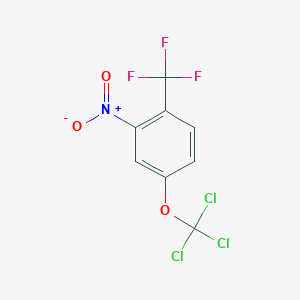
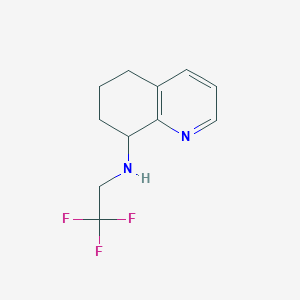
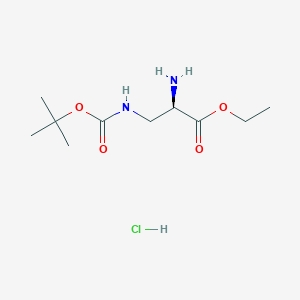
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
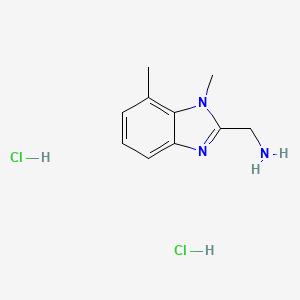
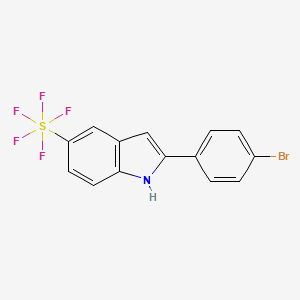
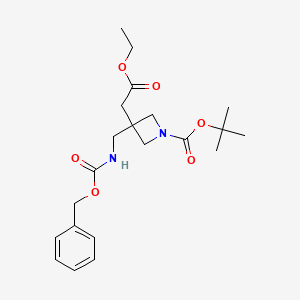
![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
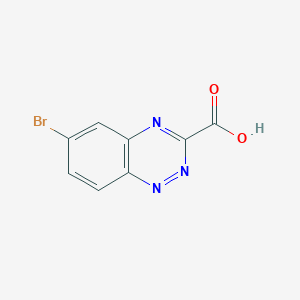
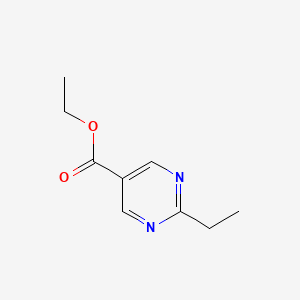
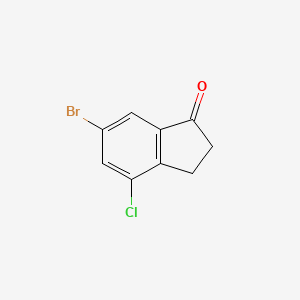
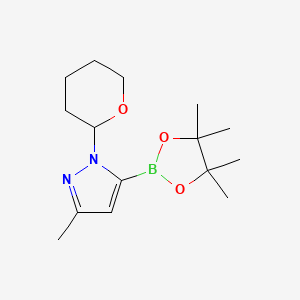
![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)